Gfpdgg

Beschreibung

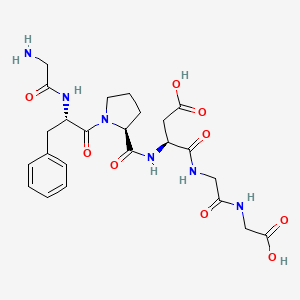

GFPDGG is a synthetic peptide designed to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), a critical enzyme in cholesterol biosynthesis. Derived from rational design principles, this compound features a rigid peptide backbone and strategically positioned hydrophobic residues (isoleucine, leucine, phenylalanine, and tyrosine) that enhance its interaction with HMGR’s active site . This compound demonstrates remarkable inhibitory potency, with an IC50 value of 1.5 μM, surpassing naturally occurring peptides like LPYP (IC50 = 484 μM) by over 300-fold . The design of this compound incorporates insights from the "bioactive region" of HMGR, leveraging conformational constraints to optimize binding affinity and specificity .

Eigenschaften

Molekularformel |

C24H32N6O9 |

|---|---|

Molekulargewicht |

548.5 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H32N6O9/c25-11-18(31)28-16(9-14-5-2-1-3-6-14)24(39)30-8-4-7-17(30)23(38)29-15(10-20(33)34)22(37)27-12-19(32)26-13-21(35)36/h1-3,5-6,15-17H,4,7-13,25H2,(H,26,32)(H,27,37)(H,28,31)(H,29,38)(H,33,34)(H,35,36)/t15-,16-,17-/m0/s1 |

InChI-Schlüssel |

NLYXJKKWVSCTSP-ULQDDVLXSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CN)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von GFPDGG beinhaltet die Verwendung der Festphasenpeptidsynthese (SPPS), einem gängigen Verfahren zur Herstellung von Peptiden. Diese Technik ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern . Industrielle Produktionsverfahren für Peptide wie this compound umfassen oft die großtechnische SPPS, die automatisiert werden kann, um die Effizienz und Ausbeute zu erhöhen.

Analyse Chemischer Reaktionen

GFPDGG kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Disulfidbrücken führen, während die Reduktion zur Spaltung dieser Brücken führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. This compound erhöht die inhibitorische Wirksamkeit, indem es mit hoher Affinität an sein Ziel bindet. Diese Bindung verhindert, dass das Ziel seine normale Funktion ausübt, was zu der gewünschten inhibitorischen Wirkung führt. Zu den molekularen Signalwegen, die an diesem Prozess beteiligt sind, gehören die Inhibition der Enzymaktivität und die Störung von Protein-Protein-Interaktionen.

Wirkmechanismus

The mechanism of action of GFPDGG involves its interaction with specific molecular targets. This compound increases the inhibitory potency by binding to its target with high affinity. This binding prevents the target from performing its normal function, leading to the desired inhibitory effect . The molecular pathways involved in this process include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Discussion and Implications

This compound represents a paradigm shift in peptide-based enzyme inhibition, combining structural rigidity and residue-specific optimization to achieve unprecedented potency. Its success underscores the importance of conformational constraints in drug design, a principle validated by comparative studies with flexible analogs like GVAE and GGPTGG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.